4-Diisopropylamino-1-Butanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-9(2)11(10(3)4)7-5-6-8-12/h9-10,12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAACPUXQSNTFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCCO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296183 | |
| Record name | 4-(diisopropylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103859-38-7 | |
| Record name | 4-(diisopropylamino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Strategies
Contemporary Synthetic Pathways
Multi-Step Synthesis from Common Precursors (e.g., Tetrahydrofuran)
Hydrolysis Protocols for Acetoxy Intermediates
A crucial step in one of the common synthetic routes for 4-Diisopropylamino-1-Butanol involves the hydrolysis of an acetoxy intermediate, namely 4-diisopropylamino-1-acetoxy butane (B89635). This process can be effectively carried out using either acidic or alkaline conditions.
Under alkaline conditions, the hydrolysis is typically performed using alkali metal hydroxides such as sodium hydroxide (B78521), potassium hydroxide, or lithium hydroxide. google.comgoogle.com The molar ratio of the acetoxy intermediate to the alkali is generally maintained between 1:1 and 1:5. google.comgoogle.com The reaction is usually conducted in a solvent system consisting of water, C1-C4 alcohols (like methanol (B129727) and ethanol), or a mixture thereof. google.comgoogle.com The temperature for this hydrolysis reaction is controlled within a range of -20 to 80°C, with a preferred range of 0 to 30°C for optimal results. google.comgoogle.com
Alternatively, the hydrolysis can be facilitated in the presence of an acid, such as sulfuric acid or p-toluenesulfonic acid. google.com Following the completion of the hydrolysis, standard separation and purification techniques, including filtration, concentration, extraction, or distillation, are employed to isolate the final product, this compound. google.comgoogle.com This method is known to produce a high-purity product (up to ≥99.5% by gas chromatography) with high yields. google.comgoogle.com
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic substitution is a fundamental reaction in the synthesis of this compound. A common pathway involves the reaction of 4-bromo-1-acetoxy butane with isopropylamine (B41738). google.comgoogle.com In a typical procedure, 4-bromo-1-acetoxy butane is dissolved in a solvent like ethyl acetate (B1210297), and isopropylamine is added dropwise. The reaction mixture is then heated, for instance to 20°C, and allowed to react for several hours to ensure completion. google.com This nucleophilic substitution reaction, where the bromine atom is displaced by the isopropylamino group, results in the formation of the intermediate 4-diisopropylamino-1-acetoxy butane. google.comgoogle.com
Another approach to nucleophilic substitution involves the activation of alcohols to facilitate their reaction with nucleophiles. researchgate.netnih.gov For instance, alcohols can be converted into better leaving groups, making them more susceptible to attack by amines. researchgate.netnih.gov While not directly detailed for this compound in the provided context, this general principle is applicable to its synthesis. The reaction of a suitable 4-substituted butanol derivative, where the substituent is a good leaving group, with diisopropylamine (B44863) would proceed via a nucleophilic substitution mechanism to yield the desired product.
Optimization of Reaction Conditions for Enhanced Synthesis
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound while ensuring process efficiency and safety.
Temperature Control and Reaction Rate Considerations
Temperature is a critical parameter that significantly influences the rate and outcome of the synthesis of this compound. In the synthesis of the intermediate 4-bromo-1-acetoxy butane from tetrahydrofuran (B95107) and a hydrogen bromide/acetic acid solution, the reaction temperature is typically maintained between 0 and 50°C, with a more preferable range of 10 to 25°C. google.com
Similarly, the subsequent reaction of 4-bromo-1-acetoxy butane with isopropylamine is also temperature-controlled. For example, the reaction can be carried out by heating the mixture to 20°C and maintaining it for a specific duration to ensure the reaction goes to completion. google.com In the final hydrolysis step to produce this compound, the temperature is controlled between -20 and 80°C, with an optimal range of 0 to 30°C. google.comgoogle.com Careful control of temperature at each stage is essential to manage reaction kinetics, minimize side product formation, and ensure the safety of the process.
Role of Catalysts and Auxiliary Reagents in Synthesis Efficiency
Catalysts and auxiliary reagents play a vital role in enhancing the efficiency of the synthetic routes to this compound. In the hydrolysis of the acetoxy intermediate, both acids and bases can act as catalysts. Acids like sulfuric acid or p-toluenesulfonic acid facilitate the cleavage of the ester bond. google.com Similarly, bases such as sodium hydroxide, potassium hydroxide, and lithium hydroxide are used to promote the hydrolysis reaction. google.comgoogle.com
In the broader context of reactions involving alcohols, reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) in combination with a base such as K2HPO4 can be used to activate the alcohol for nucleophilic substitution. researchgate.netnih.gov While not explicitly mentioned for this specific synthesis, such activating agents can significantly improve the efficiency of forming C-N bonds. The choice of solvent, such as ethyl acetate in the nucleophilic substitution step, also plays a crucial role in facilitating the reaction and influencing its rate and yield. google.com
Table 1: Optimized Reaction Conditions for this compound Synthesis
| Reaction Step | Reactants | Catalyst/Reagent | Temperature (°C) | Solvent |
| Intermediate Synthesis | Tetrahydrofuran, Hydrogen bromide/acetic acid | - | 10 - 25 | Acetic Acid |
| Nucleophilic Substitution | 4-bromo-1-acetoxy butane, Isopropylamine | - | 20 | Ethyl Acetate |
| Hydrolysis (Alkaline) | 4-diisopropylamino-1-acetoxy butane | NaOH, KOH, or LiOH | 0 - 30 | Water, Methanol, Ethanol |
| Hydrolysis (Acidic) | 4-diisopropylamino-1-acetoxy butane | Sulfuric acid or p-toluenesulfonic acid | - | - |
Scale-Up Considerations for Industrial and Large-Scale Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process feasibility and economic viability.
Process Feasibility and Economic Evaluation
The economic feasibility of large-scale butanol production is heavily influenced by factors such as raw material costs, fermentation performance (in the case of bio-based routes), and the energy required for downstream processing and purification. researchgate.netmdpi.com For chemical synthesis routes, the recovery and reuse of solvents and unreacted materials are important economic considerations. The high yield and purity of the final product obtained through the described synthetic methods contribute positively to the economic evaluation, as it minimizes waste and reduces the cost associated with purification. google.com
Environmental Sustainability in Synthetic Routes
The development of environmentally sustainable synthetic routes for specialty chemicals is a critical focus in modern chemistry, aiming to reduce the environmental impact of chemical manufacturing. For this compound, newer synthetic methodologies have been developed with considerations for environmental friendliness, particularly when compared to older, established routes.
One notable advancement in the synthesis of this compound involves a multi-step process that begins with readily available and less hazardous starting materials. google.comgoogle.com This method is presented as an alternative to traditional syntheses that utilize hazardous reagents like lithium aluminum hydride. The use of lithium aluminum hydride is associated with significant drawbacks, including high costs, substantial safety risks due to its reactivity with water, and the generation of large amounts of aluminum-containing wastewater, which complicates post-reaction treatment. google.com
A more environmentally conscious approach utilizes tetrahydrofuran and a hydrogen bromide solution in acetic acid as starting materials to produce an intermediate, 4-bromo-1-acetoxyl butane. google.comgoogle.com This intermediate is then reacted with isopropyl amine to form 4-isopropylamino-1-acetoxyl butane, which is subsequently hydrolyzed to yield the final product, this compound. google.comgoogle.com
This newer synthetic route is characterized by several features that enhance its environmental sustainability. The process is designed to be operationally simple, with mild reaction conditions that are more energy-efficient and require less specialized equipment. google.comgoogle.com Furthermore, the starting materials are described as "cheap and readily available," which can contribute to a more economically and environmentally favorable profile. google.comgoogle.com The recovery and reuse of excess reagents and solvents, such as tetrahydrofuran and acetic acid, are also key aspects of this process, minimizing waste generation. google.com
The table below outlines the key reaction steps and conditions for this more sustainable synthetic route.
Table 1: Reaction Steps and Conditions for a Sustainable Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Molar Yield (%) |
|---|---|---|---|---|
| 1 | Tetrahydrofuran | Acetic acid solution of hydrogen bromide | 0 - 50 | 83 - 93 |
| 2 | 4-bromo-1-acetoxyl butane, Isopropyl amine | Acetonitrile (B52724), Sodium bicarbonate | 5 - 20 | 92 |
| 3 | 4-isopropylamino-1-acetoxyl butane | Sodium hydroxide, Ethanol, Water | Reflux | 85 - 95 |
The following table provides a comparative overview of the older and newer synthetic routes, highlighting the improvements in environmental sustainability.
Table 2: Comparison of Synthetic Routes for this compound
| Feature | Older Method (e.g., using LiAlH4) | Newer Method |
|---|---|---|
| Starting Materials | Succinic anhydride (B1165640), Isopropyl amine | Tetrahydrofuran, Acetic acid solution of hydrogen bromide, Isopropyl amine |
| Key Reagents | Lithium aluminum hydride (LiAlH4) | Sodium bicarbonate, Sodium hydroxide |
| Reaction Conditions | Requires strictly anhydrous conditions | Mild temperatures and pressures |
| Safety Concerns | LiAlH4 is highly reactive and potentially explosive with water | Generally safer reagents and conditions |
| Waste Products | Large amounts of aluminum-containing wastewater | Recoverable solvents (tetrahydrofuran, acetic acid), inorganic salts |
| Economic Feasibility | High cost of LiAlH4 | Uses cheaper and more readily available materials |
Chemical Reactivity and Reaction Mechanisms
Intrinsic Reactivity of Functional Groups
The molecule's reactivity can be understood by examining the individual characteristics of the primary alcohol and the tertiary amine moieties.
The terminal hydroxyl (-OH) group is a primary alcohol, which exhibits a range of characteristic reactions including oxidation, and substitution.
The primary alcohol group in 4-Diisopropylamino-1-Butanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The general pathway involves the removal of hydrogen atoms from the alcohol.
Mild oxidizing agents will typically convert the primary alcohol to an aldehyde, 4-(diisopropylamino)butanal. If the reaction is performed in the presence of water, the aldehyde may exist in equilibrium with its hydrate (B1144303) form, which can then be further oxidized to the corresponding carboxylic acid, 4-(diisopropylamino)butanoic acid.
Strong oxidizing agents, particularly in aqueous solutions, will typically oxidize the primary alcohol directly to the carboxylic acid. The tertiary amine is generally stable to oxidation under these conditions, although very harsh oxidants could lead to N-oxide formation or degradation. The consumption of 1-butanol, a related primary alcohol, primarily occurs through H-atom abstraction, leading to the formation of radicals that yield highly reactive agents. arxiv.org
| Reagent(s) | Product | Typical Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous solvent (e.g., CH₂Cl₂) |
| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Basic, aqueous, then acid workup |
| Chromic acid (H₂CrO₄), Jones reagent | Carboxylic Acid | Aqueous acetone |
The primary alcohol functional group is already in a low oxidation state. Consequently, it is generally resistant to further reduction. Chemical reduction of a primary alcohol to its corresponding alkane (cleavage of the C-O bond and replacement with a C-H bond) is a challenging transformation that requires harsh conditions and is not a common synthetic pathway. The hydroxyl group would first need to be converted into a better leaving group, as discussed in the substitution section, followed by reduction. The premise of reducing the alcohol moiety to an amine is not a chemically feasible pathway for this compound.
The hydroxyl group (-OH) of an alcohol is a poor leaving group because its conjugate acid, water, is a much weaker acid than a hydrohalic acid, making the hydroxide (B78521) ion a relatively strong base. msu.edulibretexts.org Therefore, direct nucleophilic substitution is generally not feasible. libretexts.orgnih.gov To facilitate substitution, the hydroxyl group must first be converted into a better leaving group.
Two common strategies are employed for this transformation:
Protonation in Acidic Media : In the presence of a strong acid, such as HBr or HCl, the oxygen atom of the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). msu.edulibretexts.orgivypanda.com The leaving group is now a neutral water molecule, which is much more stable and a very weak base. ivypanda.com A nucleophile, such as a halide ion, can then displace the water molecule via an Sₙ2 mechanism for a primary alcohol like this compound. libretexts.orgivypanda.com
Conversion to a Sulfonate Ester : The alcohol can be reacted with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base like pyridine. This converts the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate). These are excellent leaving groups, and can be readily displaced by a wide range of nucleophiles in a subsequent Sₙ2 reaction. msu.edulibretexts.org
| Reagent | Intermediate | Leaving Group | Typical Subsequent Nucleophile |
|---|---|---|---|
| HBr / H₂SO₄ | Oxonium ion | H₂O | Br⁻ |
| Thionyl chloride (SOCl₂) | Chlorosulfite ester | SO₂ + Cl⁻ | Cl⁻ |
| Phosphorus tribromide (PBr₃) | Dibromophosphite ester | HOPBr₂ | Br⁻ |
| Tosyl chloride (TsCl) / Pyridine | Tosylate ester | TsO⁻ | CN⁻, N₃⁻, I⁻, etc. |
The tertiary amine in this compound is characterized by a nitrogen atom bonded to three carbon atoms (two isopropyl groups and one butyl chain). The lone pair of electrons on the nitrogen atom makes it both basic and nucleophilic.
An amine acts as a nucleophile when its lone pair of electrons attacks an electron-deficient atom (an electrophile) other than a proton. masterorganicchemistry.com The nucleophilicity of an amine is influenced by several factors, including basicity, steric hindrance, and the solvent. masterorganicchemistry.comlibretexts.org
For this compound, the tertiary amine's nucleophilicity is significantly impacted by steric hindrance. The two bulky isopropyl groups sterically shield the nitrogen's lone pair, making it difficult to approach and attack an electrophilic center. researchgate.net This steric hindrance is a defining feature of diisopropylethylamine (DIPEA or Hünig's base), a structurally related compound renowned for being a strong, non-nucleophilic base. researchgate.net
Due to this steric hindrance, this compound would be expected to be a relatively poor nucleophile, especially towards sterically demanding electrophiles. While it can participate in reactions with small, highly reactive electrophiles (e.g., protonation, reaction with small alkyl halides), its primary role in many chemical transformations would be as a base. For instance, in quaternization reactions (alkylation of the amine), the significant steric hindrance from the two isopropyl groups can prevent the reaction from occurring. researchgate.net
| Factor | Effect on this compound | Explanation |
|---|---|---|
| Basicity | Increases potential nucleophilicity | The electron-donating alkyl groups increase the electron density on the nitrogen, making it a stronger base and potentially a stronger nucleophile. |
| Steric Hindrance | Strongly decreases nucleophilicity | The two bulky isopropyl groups physically block the nitrogen's lone pair from attacking electrophilic centers. libretexts.orgresearchgate.net |
| Solvent | Dependent on solvent type | Polar aprotic solvents (e.g., acetonitrile) are generally preferred for nucleophilic reactions involving amines as they solvate the amine without forming a tight, deactivating solvent cage. libretexts.org |
Reactivity of the Tertiary Amine Moiety
Participation in Hydrogen Bonding Interactions
This compound possesses two functional groups capable of participating in hydrogen bonding: a primary hydroxyl (-OH) group and a tertiary amino group (-N(i-Pr)₂). The nature and extent of these interactions are crucial to understanding the compound's physical properties and its behavior in solution.
The hydroxyl group is the primary site for hydrogen bonding. The oxygen atom, being highly electronegative, polarizes the O-H bond, resulting in a partial positive charge on the hydrogen atom and a partial negative charge on the oxygen atom. passmyexams.co.uklibretexts.org This allows the molecule to act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the -OH oxygen). libretexts.orgyoutube.com This dual capability leads to the formation of intermolecular networks between molecules of this compound, similar to those observed in other primary alcohols. libretexts.org
The tertiary nitrogen atom of the diisopropylamino group contains a lone pair of electrons and can function solely as a hydrogen bond acceptor. tiwariacademy.com However, the ability of the nitrogen to participate in hydrogen bonding is significantly impeded by steric hindrance. The two bulky isopropyl groups physically obstruct the approach of hydrogen bond donors, making the nitrogen's lone pair less accessible compared to less hindered amines. tiwariacademy.comwikipedia.org This steric effect is a well-documented phenomenon that reduces the basicity and hydrogen bonding capability of amines. tiwariacademy.comchemicalbook.com
Therefore, while the hydroxyl group actively engages in forming strong hydrogen bond networks, the contribution from the amino group is expected to be minimal due to significant steric shielding.
| Functional Group | Hydrogen Bond Donor Capability | Hydrogen Bond Acceptor Capability | Notes |
|---|---|---|---|
| Hydroxyl (-OH) | Yes | Yes | Primary site for hydrogen bonding, contributing significantly to intermolecular forces. |
| Diisopropylamino (-N(i-Pr)₂) | No | Yes (Weak) | Acts as a sterically hindered acceptor. Participation is limited due to the bulky isopropyl groups. tiwariacademy.comchemicalbook.com |
Mechanistic Investigations of Key Reactions
While specific mechanistic studies exclusively focused on this compound are not prevalent in the available literature, its reaction pathways can be reliably inferred from the well-established principles of organic chemistry and studies of analogous amino alcohols. organic-chemistry.org
Elucidation of Reaction Pathways and Transition States
The synthesis and subsequent reactions of this compound involve key pathways typical for amino alcohols.
Synthesis Pathway: Nucleophilic Substitution
A common and direct pathway for the synthesis of this compound is the N-alkylation of diisopropylamine (B44863) with a 4-halobutanol, such as 4-chloro-1-butanol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Step 1: The nitrogen atom of diisopropylamine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the halogen (e.g., chlorine) in 4-chloro-1-butanol.
Transition State: This step involves a trigonal bipyramidal transition state where the N-C bond is forming concurrently as the C-Cl bond is breaking.
Step 2: The halide ion is displaced, and a protonated amino alcohol intermediate is formed.
Step 3: A base (which can be another molecule of diisopropylamine) abstracts a proton from the nitrogen atom to yield the final product, this compound, and an ammonium (B1175870) salt.
Due to the steric bulk of diisopropylamine, this SN2 reaction is expected to be slower than with less hindered secondary amines. wikipedia.org
Reactions of the Hydroxyl Group
The hydroxyl group undergoes typical alcohol reactions, such as esterification and oxidation. For example, in an acid-catalyzed esterification with a carboxylic acid, the reaction pathway involves:
Protonation of the hydroxyl oxygen by the acid catalyst.
Nucleophilic attack by the carbonyl oxygen of the carboxylic acid on the protonated alcohol.
Formation of a tetrahedral intermediate.
Proton transfer and subsequent elimination of a water molecule to form the ester.
Kinetic Studies of this compound Transformations
Specific kinetic data, such as rate constants and activation energies for reactions involving this compound, are not extensively documented. However, the kinetics of its transformations can be qualitatively assessed based on its structure. The primary factors influencing its reaction rates are the steric hindrance around the nitrogen atom and the reactivity of the primary hydroxyl group.
Effect of Steric Hindrance on N-Alkylation Kinetics:
The rate of reactions at the nitrogen center, such as quaternization with an alkyl halide, is expected to be significantly lower than that of less hindered amines. The two isopropyl groups create a sterically crowded environment that raises the activation energy for the approach of an electrophile to the nitrogen's lone pair. chemicalbook.com This is a general principle observed for hindered bases like N,N-Diisopropylethylamine (DIPEA). wikipedia.org
Kinetics of Hydroxyl Group Reactions:
The hydroxyl group is a primary alcohol, which is generally more reactive and less sterically hindered than secondary or tertiary alcohols. Therefore, reactions like esterification or oxidation at the -OH group are expected to proceed at rates comparable to other simple primary alcohols like 1-butanol. The distant, bulky amino group is unlikely to exert a significant steric effect on the hydroxyl group at the other end of the four-carbon chain. However, it may have a minor electronic influence on the reaction kinetics. For instance, kinetic studies on the reaction of CO2 with 2-Amino-1-butanol showed an activation energy of 33.51 kJ/mol. acs.org While the structure is different, it provides a reference point for the reactivity of amino alcohols.
| Reaction Type | Reactant Site | Expected Relative Rate for this compound | Justification |
|---|---|---|---|
| SN2 with Alkyl Halide (Quaternization) | Nitrogen Atom | Slow | High steric hindrance from two isopropyl groups increases the activation energy for nucleophilic attack. wikipedia.orgchemicalbook.com |
| Acid-Catalyzed Esterification | Hydroxyl Group | Normal/Comparable to 1-Butanol | The reaction site is a sterically unhindered primary alcohol. The distant amino group has minimal steric impact. |
| Oxidation (e.g., with PCC) | Hydroxyl Group | Normal/Comparable to 1-Butanol | The primary alcohol can be oxidized to an aldehyde. The rate is primarily determined by the accessibility of the C-H and O-H bonds at the carbinol center. |
Derivatization Strategies for Analytical and Synthetic Applications
Formation of Derivatives for Enhanced Analytical Detection
In analytical chemistry, it is often necessary to modify an analyte to make it more suitable for a particular separation or detection technique. The primary goals of derivatizing 4-Diisopropylamino-1-butanol are to improve its chromatographic behavior and increase its sensitivity in mass spectrometry.
The presence of a polar hydroxyl (-OH) group in this compound can lead to poor peak shape (tailing) and variable retention times in gas chromatography (GC) due to its interaction with the stationary phase. In high-performance liquid chromatography (HPLC), its polarity influences its retention and separation from other components in a mixture. Chemical derivatization can mitigate these issues by converting the polar hydroxyl group into a less polar, more stable moiety.
Common strategies include:
Silylation: The alcohol is converted into a silyl (B83357) ether using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). These derivatives are more volatile and thermally stable, making them ideal for GC analysis.
Acylation: Reaction with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride), forms an ester. This reduces the polarity of the molecule and can introduce groups that are more readily detected.
These modifications lead to improved peak symmetry, enhanced resolution, and more reproducible retention times in chromatographic separations.
Table 1: Derivatization Reagents for Chromatographic Enhancement of Alcohols
| Derivatization Strategy | Reagent Example | Target Functional Group | Resulting Derivative | Chromatographic Benefit |
|---|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS) ether | Increased volatility and stability for GC |
| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate (B1210297) ester | Reduced polarity, improved peak shape |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Hydroxyl (-OH) | Trifluoroacetate ester | Reduced polarity and enhanced detectability with electron capture detectors (ECD) |
Mass spectrometry (MS) is a highly sensitive detection method, but its performance is dependent on the analyte's ability to be efficiently ionized. Derivatization can significantly enhance the ionization efficiency of this compound, leading to lower limits of detection.
Key strategies for improving MS detection include:
Esterification: Similar to acylation for chromatography, converting the hydroxyl group to an ester can enhance detection with electrospray ionization (ESI) mass spectrometry.
Quaternization: The tertiary diisopropylamino group can be alkylated using a reagent like methyl iodide to form a quaternary ammonium (B1175870) salt. This creates a permanent positive charge on the molecule, which dramatically improves its ionization efficiency and signal intensity in positive-ion mode ESI-MS. This pre-ionized derivative eliminates the dependency on mobile phase pH for ionization, leading to a more robust and sensitive analysis.
Table 2: Derivatization Strategies for Enhanced Mass Spectrometric Detection
| Derivatization Strategy | Reagent Example | Target Functional Group | Resulting Derivative | MS Benefit |
|---|---|---|---|---|
| Esterification | Hexanoyl Chloride | Hydroxyl (-OH) | Hexanoate ester | Enhanced ESI-MS signal |
| Quaternization | Methyl Iodide | Diisopropylamino (tertiary amine) | Quaternary ammonium salt | Creates a permanent positive charge, significantly improving ESI-MS sensitivity |
Synthetic Utility of Derivatized this compound
Beyond analytics, derivatization transforms this compound into a valuable intermediate for organic synthesis. Amino alcohols are recognized as crucial building blocks for creating pharmaceuticals, agrochemicals, and other complex organic molecules nih.govresearchgate.net. By modifying its functional groups, the molecule can be equipped with specific reactivity for subsequent synthetic steps.
For applications requiring sensitive detection, such as in bioassays or imaging, a reporter group (a chromophore or fluorophore) can be attached to the molecule. This is typically achieved by derivatizing the hydroxyl group, as the tertiary amine is generally unreactive toward common amine-labeling reagents. The alcohol can be converted into an ester or ether linked to a molecule that strongly absorbs UV-visible light or exhibits fluorescence.
Examples of derivatizing agents for this purpose include:
Benzoyl Chloride: Attaches a benzoyl group, which is a chromophore detectable by UV spectroscopy.
Dansyl Chloride: While primarily used for amines, dansyl chloride can react with alcohols under specific conditions to introduce a highly fluorescent dansyl tag.
Fluorescein Isothiocyanate (FITC): After converting the hydroxyl group to an amine through a multi-step process, it could be tagged with FITC, a widely used fluorescent label.
Table 3: Reagents for Introducing Reporter/Tagging Groups
| Reagent | Target Functional Group | Type of Tag | Application |
|---|---|---|---|
| Benzoyl Chloride | Hydroxyl (-OH) | Chromophore (UV-active) | HPLC with UV detection |
| Dansyl Chloride | Hydroxyl (-OH) | Fluorophore | Fluorescence detection/imaging |
| Naphthaloyl Anhydrides | Hydroxyl (-OH) | Fluorophore | Fluorescence detection |
The true synthetic power of this compound is unlocked when it is used as a building block. Its two functional groups allow it to act as a versatile linker or scaffold in the construction of larger molecules. A common and powerful strategy is to activate the hydroxyl group by converting it into a good leaving group.
Activation of the Hydroxyl Group: The alcohol can be transformed into a sulfonate ester, such as a tosylate (using p-toluenesulfonyl chloride) or a mesylate (using methanesulfonyl chloride). These sulfonate groups are excellent leaving groups in nucleophilic substitution (SN2) reactions. The resulting activated intermediate can then be used to couple the 4-diisopropylaminobutyl moiety to various nucleophiles (e.g., amines, thiolates, carbanions) to build more complex molecular architectures.
This strategy is fundamental in medicinal chemistry. For instance, the closely related compound 4-isopropylamino-1-butanol is utilized as a key starting material in a multi-step synthesis to produce the pulmonary hypertension drug selexipag (B1681723) google.com. Similarly, the simpler analog 4-amino-1-butanol (B41920) serves as a linker in the synthesis of specialized polymers for gene delivery and has been incorporated into the total synthesis of complex natural products like Lycopodium alkaloids .
The diisopropylamino group, while being a hindered tertiary amine, also plays a crucial role. It can function as a non-nucleophilic base, influence the solubility and electronic properties of the molecule, or act as a directing group in certain synthetic transformations. In drug development, such amino groups are often important for modulating pharmacokinetic properties or for forming salt bridges with biological targets. The temporary masking of the alcohol or amine with protecting groups is another key derivatization strategy that enables selective reactions at other sites within a molecule during a complex synthesis organic-chemistry.org.
Table 4: Derivatization for Synthetic Applications
| Derivatization Strategy | Reagent Example | Resulting Intermediate | Synthetic Application |
|---|---|---|---|
| Sulfonation (Activation) | p-Toluenesulfonyl Chloride (TsCl) | 4-Diisopropylamino-1-butyl tosylate | Intermediate for SN2 reactions; building block for larger molecules |
| Sulfonation (Activation) | Methanesulfonyl Chloride (MsCl) | 4-Diisopropylamino-1-butyl mesylate | Intermediate for SN2 reactions; building block for larger molecules |
| Protection | tert-Butyldimethylsilyl Chloride (TBDMSCl) | TBDMS-protected alcohol | Allows selective reaction at other sites in the molecule |
| Esterification | Acetic Anhydride | 4-Diisopropylamino-1-acetoxyl butane (B89635) | Intermediate in multi-step synthesis |
Analytical Methodologies for Characterization and Quantification
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-Diisopropylamino-1-Butanol and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
For the closely related compound, 4-isopropylamino-1-butanol, ¹H-NMR data has been reported. This data can serve as a valuable reference for interpreting the spectrum of this compound. The additional isopropyl group in this compound would lead to characteristic changes in the spectrum, particularly in the integration of the signals corresponding to the isopropyl methyl protons and the methine proton.
Table 1: Predicted ¹H-NMR Data for this compound based on 4-isopropylamino-1-butanol
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| (CH₃)₂CH- | 1.0 - 1.2 | Doublet | 12H |
| -CH₂-CH₂OH | 1.5 - 1.7 | Multiplet | 2H |
| -CH₂-N- | 2.5 - 2.7 | Triplet | 2H |
| (CH₃)₂CH- | 2.8 - 3.0 | Septet | 2H |
| -CH₂OH | 3.5 - 3.7 | Triplet | 2H |
| -OH | Variable | Singlet | 1H |
Disclaimer: This is predicted data based on a related compound and may not represent the actual experimental values for this compound.
Similarly, ¹³C-NMR spectroscopy would provide information on the number of non-equivalent carbon atoms and their chemical environments. The spectrum of this compound is expected to show distinct signals for the four different types of carbon atoms in the butanol backbone and the two types of carbon atoms in the isopropyl groups.
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. In the analysis of this compound, MS can be used to confirm its molecular formula (C₁₀H₂₃NO) and to assess its purity by detecting any potential impurities.
While a specific mass spectrum for this compound is not available in the reviewed literature, the fragmentation pattern can be predicted based on the common fragmentation pathways of alcohols and amines. The molecular ion peak [M]⁺ would be expected, although it may be weak. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18). For amines, alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a characteristic fragmentation pathway. This would result in the formation of a stable iminium ion, which would likely be a prominent peak in the spectrum.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₁₀H₂₃NO]⁺ | 173 |
| [M-H₂O]⁺ | [C₁₀H₂₁N]⁺ | 155 |
| [M-CH₃]⁺ | [C₉H₂₀NO]⁺ | 158 |
| Alpha-cleavage product | [CH₂=N(CH(CH₃)₂)₂]⁺ | 114 |
Disclaimer: This is predicted data based on general fragmentation patterns and may not represent the actual experimental values for this compound.
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from any impurities or other components in a mixture, allowing for its accurate quantification and purity assessment.
Gas Chromatography (GC) for Purity and Volatile Analysis
Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. It is well-suited for determining the purity of this compound and for analyzing any volatile impurities. In a typical GC analysis, the sample is vaporized and injected into a chromatographic column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.
For the related compound, 4-isopropylamino-1-butanol, GC has been used to assess its purity, with reported purities as high as 99.7%. A similar GC method could be developed and validated for this compound. The method would involve optimizing parameters such as the column type, temperature program, and carrier gas flow rate to achieve good resolution and peak shape.
Table 3: Typical Gas Chromatography Parameters for the Analysis of Butanol Derivatives
| Parameter | Typical Value/Condition |
| Column | Capillary column (e.g., DB-5, HP-5) |
| Injection Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | Initial temperature of 50-100 °C, ramped to 250-280 °C |
High Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. While specific HPLC methods for this compound are not detailed in the available literature, a suitable method could be developed based on the physicochemical properties of the compound.
As a basic compound, a reversed-phase HPLC method would likely be appropriate. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a pH modifier to ensure the analyte is in a suitable ionic form. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with a detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).
Table 4: General High-Performance Liquid Chromatography Parameters for Amino Alcohols
| Parameter | Typical Condition |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium (B1175870) formate) |
| Detection | UV (if applicable), ELSD, or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
Advanced Research Applications in Organic Synthesis and Catalysis
Role as a Building Block in Complex Organic Molecule Synthesis
4-Diisopropylamino-1-butanol is a bifunctional organic molecule that possesses both a tertiary amine and a primary alcohol functional group. This unique structural arrangement makes it a valuable building block in the synthesis of more complex molecular architectures. Its utility is particularly evident in its role as a precursor in multistep organic transformations and as a potential scaffold for the development of novel compound libraries.
Precursor in Multistep Organic Transformations
The presence of two reactive sites, the hydroxyl and the amino groups, allows this compound to be sequentially or selectively modified, making it an important intermediate in the synthesis of larger, more complex molecules. While direct examples for this compound are not extensively documented in publicly available research, the closely related compound, 4-isopropylamino-1-butanol, serves as an excellent illustrative case of how such amino alcohols are employed in pharmaceutical synthesis.
Notably, 4-isopropylamino-1-butanol is a key intermediate in the multistep synthesis of Selexipag (B1681723), a drug used for the treatment of pulmonary hypertension. google.comgoogle.com In this synthesis, the amino alcohol core of 4-isopropylamino-1-butanol is elaborated through a series of reactions to construct the final complex drug molecule. This underscores the significance of the aminobutanol (B45853) moiety as a foundational element upon which greater molecular complexity can be built. The synthesis of 4-isopropylamino-1-butanol itself can be achieved through various routes, including the reduction of 3-isopropylcarbamoyl propionic acid with lithium aluminum hydride or via a novel route starting from tetrahydrofuran (B95107) and hydrogen bromide in acetic acid to produce the intermediate 4-isopropylamino-1-acetoxyl butane (B89635), which is then hydrolyzed. google.comgoogle.comgoogle.com
The diisopropylamino group in this compound offers different steric and electronic properties compared to a single isopropylamino group, which can influence reaction outcomes and the properties of the final products. The bulkier diisopropylamino group can act as a steric director in subsequent reactions and may also enhance the lipophilicity of the resulting molecules, a property that is often crucial for drug candidates.
Synthesis of 4-isopropylamino-1-butanol: A Comparative Overview
| Starting Materials | Key Reagents | Intermediate(s) | Final Product | Reference(s) |
| Tetrahydrofuran, Hydrogen bromide in acetic acid, Isopropylamine (B41738) | - | 4-bromo-1-acetoxybutane, 4-isopropylamino-1-acetoxybutane | 4-isopropylamino-1-butanol | google.com |
| Succinic anhydride (B1165640), Isopropylamine | Lithium aluminum hydride | 3-isopropylcarbamoyl propionic acid | 4-isopropylamino-1-butanol | google.comgoogle.com |
| γ-butyrolactone | Diisobutylaluminium hydride (DIBAL-H), Isopropylamine | - | 4-isopropylamino-1-butanol | google.com |
| 4-aminobutanol, Acetone | Platinum oxide, Hydrogen | - | 4-isopropylamino-1-butanol | google.com |
Scaffold for Novel Compound Libraries
In medicinal chemistry and drug discovery, a scaffold is a core molecular structure to which various substituents can be attached to create a library of related compounds. These libraries are then screened for biological activity against various targets. The structure of this compound, with its functional groups at either end of a flexible butyl chain, makes it a potentially useful scaffold for the generation of diverse compound libraries.
The primary alcohol can be converted into a variety of other functional groups, such as esters, ethers, aldehydes, or carboxylic acids. Simultaneously, the tertiary amine can be quaternized or used to direct further reactions. This dual functionality allows for the introduction of a wide range of chemical diversity from a single starting scaffold. The strategic derivatization of the this compound core can lead to the creation of libraries of compounds with diverse physicochemical properties, which is a key aspect of modern drug discovery. While specific large-scale library syntheses using this compound as the central scaffold are not prominently reported, the principles of combinatorial chemistry support its potential in this area. nih.gov The modular nature of its structure is well-suited for the systematic exploration of chemical space around this aminobutanol core.
Application in Catalysis and Asymmetric Synthesis
The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, heavily relies on the design and application of chiral ligands that can coordinate to a metal center and influence the stereochemical outcome of a reaction. Amino alcohols are a well-established class of compounds that can be transformed into effective chiral ligands.
Ligand Design for Chiral Catalysts
Although this compound is itself achiral, it can serve as a precursor for the synthesis of chiral ligands. The introduction of chirality can be achieved, for example, by modifying the butanol backbone with chiral substituents or by using a chiral resolving agent to separate enantiomers if a chiral center is introduced. The nitrogen and oxygen atoms of the amino alcohol moiety can act as donor atoms to coordinate with a metal catalyst.
The steric bulk of the diisopropylamino group can play a crucial role in creating a specific chiral environment around the catalytic center, which is essential for achieving high enantioselectivity. The design of such ligands often involves the conversion of the hydroxyl group into a phosphine (B1218219) or other coordinating group, creating a bidentate P,N-ligand. The distance and flexibility of the four-carbon chain between the nitrogen and the modified hydroxyl group can also be tuned to optimize the bite angle of the ligand, which is a critical parameter in catalyst performance. While the direct application of this compound in published chiral ligand designs is not apparent, the synthesis of chiral 4-(diphenylphosphanyl)-1-(dialkylamino)butane ligands from a chiral starting material demonstrates the viability of this structural motif in asymmetric catalysis.
Investigation of Catalytic Activity and Selectivity
The performance of a chiral catalyst is evaluated based on its activity (the rate at which it converts reactants to products) and its selectivity (its ability to produce the desired stereoisomer). Ligands derived from amino alcohols can influence both of these factors. The electronic properties of the amino group and any substituents on the ligand backbone can affect the electron density at the metal center, thereby modulating its catalytic activity.
The steric environment created by the ligand is paramount for selectivity. In the case of ligands potentially derived from this compound, the bulky diisopropyl groups would create a sterically hindered pocket around the metal center. This steric hindrance can force the substrate to approach the catalyst from a specific direction, leading to the preferential formation of one enantiomer of the product. While specific studies on the catalytic activity and selectivity of catalysts bearing ligands derived from this compound are not available in the reviewed literature, the principles of asymmetric catalysis suggest that such ligands could be effective in a variety of transformations, such as asymmetric hydrogenation, alkylation, or hydrosilylation reactions. The systematic investigation of such catalysts would be a valuable area for future research.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Electronic Structure Calculations
Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and other key physicochemical characteristics.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. tandfonline.comtandfonline.com DFT calculations can provide valuable information about the reactivity and properties of 4-Diisopropylamino-1-Butanol. By solving the Schrödinger equation with approximations for the exchange-correlation energy, DFT can be used to determine the molecule's ground-state energy, optimized geometry, and the distribution of electron density.
DFT studies on related amino alcohols have been used to elucidate reaction mechanisms and predict reactivity. tandfonline.comtandfonline.comnih.govresearchgate.net For this compound, DFT calculations would typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to achieve a balance between accuracy and computational cost. The outputs of these calculations can provide a wealth of information, as summarized in the table below.
| Calculated Property | Significance for this compound |
|---|---|
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable structure. |
| Mulliken and Natural Population Analysis (NPA) Charges | Indicates the partial charges on each atom, identifying nucleophilic and electrophilic centers. |
| Frontier Molecular Orbitals (HOMO-LUMO) | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap indicate the chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) Map | Visualizes the electron density distribution, highlighting regions prone to electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Predicts the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. |
Conformational Analysis and Stereochemical Predictions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial for understanding its three-dimensional structure and how that structure influences its properties and interactions.
Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states connecting them. This analysis can predict the most likely shapes the molecule will adopt and the energy barriers between them. Studies on substituted butanols and other flexible molecules often employ these techniques to understand their behavior. acs.orgnih.govresearchgate.net
The stereochemical complexity of a molecule can also be investigated. While this compound itself is not chiral, related amino alcohols with stereocenters are often studied to predict their preferred conformations and how chirality influences their interactions. nih.gov
| Computational Method | Information Yielded for this compound |
|---|---|
| Systematic or Stochastic Conformational Search | Identifies a wide range of possible conformations. |
| Geometry Optimization of Conformers | Determines the precise structure of stable low-energy conformers. |
| Calculation of Relative Energies | Establishes the relative stability of different conformers and predicts the most populated conformations at a given temperature. |
| Potential Energy Scans | Maps the energy changes during rotation around specific bonds, identifying energy barriers to conformational change. |
Reaction Mechanism Modeling and Kinetic Simulations
Computational chemistry is also a powerful tool for studying the dynamics of chemical reactions, allowing for the elucidation of reaction pathways and the prediction of reaction rates.
Computational Elucidation of Reaction Pathways
For a molecule like this compound, which contains both an amino and a hydroxyl group, a variety of reactions are possible. Computational modeling can be used to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the step-by-step mechanism of the reaction.
DFT is a common method for these studies, as it can accurately model the changes in electronic structure that occur during a chemical reaction. tandfonline.comtandfonline.comnih.gov For example, in studies of amino alcohol reactions, DFT has been used to investigate competing reaction mechanisms and to understand the role of catalysts. nih.gov Such studies on this compound would provide insight into its reactivity with various reagents.
Prediction of Kinetic Parameters and Reaction Rates
Kinetic simulations can be performed to model the time evolution of the concentrations of reactants, intermediates, and products. This is particularly useful for complex reactions with multiple competing or consecutive steps. While specific kinetic modeling of this compound is not readily found, studies on the combustion and oxidation of butanol isomers demonstrate the utility of these methods in predicting reaction kinetics under various conditions. princeton.eduresearchgate.net
| Kinetic Parameter | Method of Prediction and Significance for this compound |
|---|---|
| Activation Energy (Ea) | Calculated from the energy difference between the reactant and the transition state. A higher activation energy implies a slower reaction rate. |
| Pre-exponential Factor (A) | Derived from the vibrational frequencies of the reactant and the transition state. Relates to the frequency of collisions with the correct orientation. |
| Rate Constant (k) | Calculated using the Arrhenius equation (k = A * exp(-Ea/RT)). Determines the speed of a chemical reaction. |
| Reaction Profile | A plot of energy versus the reaction coordinate, visualizing the energy changes throughout the reaction and identifying the rate-determining step. |
Environmental Fate and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 4-Diisopropylamino-1-Butanol, the primary abiotic degradation pathways are expected to be photo-oxidation and, to a lesser extent, hydrolysis.
Photo-oxidation, initiated by sunlight, is a significant degradation pathway for many organic compounds in the atmosphere and surface waters. For amino alcohols, this process can be initiated by photochemically generated reactive species such as hydroxyl radicals (•OH). While direct photolysis of this compound is not expected to be a major pathway due to the lack of significant chromophores that absorb sunlight, indirect photo-oxidation is likely to occur.
The reaction with hydroxyl radicals can lead to the abstraction of a hydrogen atom from the carbon backbone or the amino group. The tertiary amine and the carbon atom adjacent to the hydroxyl group are particularly susceptible to radical attack. Potential photo-oxidation reactions for compounds structurally similar to this compound include:
Oxidation of the primary alcohol group: This would lead to the formation of the corresponding aldehyde, 4-diisopropylaminobutanal, which can be further oxidized to 4-diisopropylaminobutanoic acid.
Cleavage of the N-C bond: This process, known as dealkylation, would result in the formation of diisopropylamine (B44863) and 4-hydroxybutanal.
Table 1: Potential Photo-Oxidation Reactions of this compound
| Reaction Type | Initial Reactant | Potential Intermediate Product(s) | Potential Final Product(s) |
| Alcohol Oxidation | This compound | 4-Diisopropylaminobutanal | 4-Diisopropylaminobutanoic Acid |
| N-C Bond Cleavage | This compound | Diisopropylamine, 4-Hydroxybutanal | Further degradation products |
Note: This table is based on general principles of photo-oxidation for amino alcohols and not on specific experimental data for this compound.
Hydrolysis is the cleavage of a chemical bond by the addition of water. Generally, ether and ester bonds are susceptible to hydrolysis. The carbon-nitrogen and carbon-oxygen single bonds in this compound are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). While a related compound, 4-isopropylamino-1-acetoxyl butane (B89635), is known to undergo hydrolysis to form 4-isopropylamino-1-butanol, this is due to the presence of an ester group. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound itself in the environment.
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms and their enzymes, is a primary route for the removal of many organic chemicals from the environment. The biodegradability of this compound will depend on its bioavailability and susceptibility to microbial enzymatic attack.
Microorganisms, particularly bacteria and fungi, possess diverse metabolic pathways capable of degrading a wide range of organic compounds. For compounds like this compound, aerobic degradation is expected to be the most efficient pathway.
The initial steps in the microbial degradation of amino alcohols often involve oxidation of the alcohol functional group. This is a common pathway for the breakdown of primary alcohols. The general proposed pathway would be:
Oxidation of the primary alcohol: Microbial alcohol dehydrogenases can oxidize the terminal hydroxyl group to an aldehyde (4-diisopropylaminobutanal).
Oxidation of the aldehyde: Aldehyde dehydrogenases can further oxidize the aldehyde to a carboxylic acid (4-diisopropylaminobutanoic acid).
Further degradation: The resulting carboxylic acid can then potentially undergo further degradation through pathways such as β-oxidation, if the alkyl chain is sufficiently long, or other metabolic routes that cleave the C-N bond.
The presence of the bulky diisopropylamino group may sterically hinder enzymatic attack and could potentially slow down the rate of biodegradation compared to simpler primary alcohols.
Table 2: Predicted Microbial Degradation Pathway of this compound
| Step | Substrate | Enzyme Class (Putative) | Product |
| 1 | This compound | Alcohol Dehydrogenase | 4-Diisopropylaminobutanal |
| 2 | 4-Diisopropylaminobutanal | Aldehyde Dehydrogenase | 4-Diisopropylaminobutanoic Acid |
| 3 | 4-Diisopropylaminobutanoic Acid | Various | Smaller organic molecules, CO2, H2O, NH3 |
Note: This table represents a predicted pathway based on the microbial degradation of primary alcohols and amino compounds. Specific enzymes and intermediates have not been experimentally verified for this compound.
Specific enzymes are responsible for the degradation steps outlined in microbial processes. The key enzyme classes likely involved in the initial breakdown of this compound are:
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of alcohols to aldehydes.
Aldehyde Dehydrogenases (ALDHs): These enzymes are responsible for the oxidation of aldehydes to carboxylic acids.
Monooxygenases or Dioxygenases: These enzymes could be involved in the cleavage of the C-N bond, leading to the removal of the diisopropylamino group. This would result in the formation of diisopropylamine and a 4-carbon diol or acid.
The efficiency of these enzymatic reactions will be influenced by factors such as the substrate specificity of the enzymes present in the microbial community and the environmental conditions (e.g., pH, temperature, oxygen availability).
Identification of Environmental Transformation Products
Based on the predicted abiotic and biotic degradation pathways, a number of transformation products of this compound could be formed in the environment. The identification of these products is crucial for a complete environmental risk assessment, as they may have their own toxicological and environmental fate properties.
Potential environmental transformation products include:
4-Diisopropylaminobutanal: Formed from the initial oxidation of the alcohol group.
4-Diisopropylaminobutanoic Acid: Formed from the subsequent oxidation of the aldehyde.
Diisopropylamine: Resulting from the cleavage of the C-N bond through either photo-oxidation or microbial action.
4-Hydroxybutanal: A potential product of C-N bond cleavage.
The relative abundance and persistence of these transformation products will depend on the dominant degradation pathway and the rates of their own formation and subsequent degradation.
Q & A
Basic: What synthetic methodologies are recommended for 4-Diisopropylamino-1-Butanol, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves nucleophilic substitution between 1-chloro-4-butanol and diisopropylamine under reflux in an aprotic solvent (e.g., tetrahydrofuran). Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Catalyst use : Add potassium carbonate to neutralize HCl and drive the reaction forward.
- Purification : Column chromatography with a mobile phase of methanol and buffer (65:35, pH 4.6 adjusted with acetic acid) ensures high purity .
Basic: What spectroscopic techniques are critical for structural elucidation, and how should data be interpreted?
Answer:
- NMR : Use H and C NMR to confirm the tertiary amine (δ 2.6–3.1 ppm for N-CH) and hydroxyl group (δ 1.4–1.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 173.2 (M+H) .
- IR Spectroscopy : O-H stretch (~3350 cm) and C-N vibrations (~1200 cm) validate functional groups .
Advanced: How does steric hindrance from the diisopropyl group affect reactivity in catalytic applications?
Answer:
The bulky diisopropylamino group reduces nucleophilicity and slows SN2 reactions. Methodological approaches to study this include:
- Kinetic studies : Compare reaction rates with less hindered amines (e.g., dimethylamino analogs).
- Computational modeling : Use density functional theory (DFT) to calculate transition-state energies and steric maps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) mitigate steric hindrance by stabilizing zwitterionic intermediates .
Advanced: What strategies resolve contradictions in reported solubility and stability data?
Answer:
- Systematic validation : Replicate experiments under controlled humidity and temperature (e.g., 25°C, 60% RH).
- Data triangulation : Cross-validate using HPLC (C18 column, methanol/buffer mobile phase) and Karl Fischer titration .
- Error analysis : Quantify batch-to-batch variability via ANOVA and report confidence intervals .
Advanced: How can molecular dynamics (MD) simulations predict solvation behavior in aqueous vs. organic phases?
Answer:
- Force field selection : Use OPLS-AA for amine-hydroxyl interactions.
- Simulation parameters : Run 100-ns trajectories in explicit solvent models (water, ethanol) to analyze hydrogen-bonding networks.
- Validation : Compare simulated logP values with experimental shake-flask partitioning data .
Methodological: What protocols ensure accurate quantification in biological matrices?
Answer:
- Sample preparation : Liquid-liquid extraction with ethyl acetate, followed by derivatization using BSTFA for GC-MS analysis.
- HPLC conditions : Use a Zorbax SB-CN column with a mobile phase of acetonitrile and 0.1% formic acid (70:30), flow rate 1.0 mL/min .
- Calibration : Prepare standard curves in the matrix (e.g., plasma) to account for matrix effects .
Basic: What are the best practices for storing this compound to prevent degradation?
Answer:
- Storage conditions : Keep in amber vials under nitrogen at -20°C to minimize oxidation.
- Stability testing : Monitor purity monthly via HPLC; degradation products (e.g., butyraldehyde) elute earlier (retention time <2.5 min) .
Advanced: How can researchers design assays to study chiral specificity in enzymatic reactions involving this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
